![molecular formula C23H22Cl2N2O4S B3128542 2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-methylacetamide CAS No. 338961-88-9](/img/structure/B3128542.png)
2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-methylacetamide
Overview
Description
2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-methylacetamide is a complex organic compound known for its intricate molecular structure Its unique arrangement of atoms and functional groups makes it a subject of interest in various fields such as chemistry, biology, and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-methylacetamide generally involves multiple steps, starting with the preparation of intermediate compounds. Typical synthetic routes may include:
Preparation of Intermediates
Benzyloxy group introduction through a nucleophilic substitution reaction.
Chlorination of an aromatic ring using chlorinating agents such as thionyl chloride.
Coupling Reactions
Coupling of the prepared intermediates using reagents like sodium hydride or potassium carbonate.
N-Methylation to introduce the N-methylacetamide group.
Industrial Production Methods
Industrial-scale production of this compound often requires optimization of reaction conditions to ensure high yield and purity. Common methods include:
Continuous flow reactors to control reaction parameters precisely.
Use of high-efficiency catalysts to accelerate reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: : Using oxidizing agents such as potassium permanganate.
Reduction: : Using reducing agents like sodium borohydride.
Substitution: : Halogen substitution reactions facilitated by reagents like sodium iodide.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products
Depending on the reaction type, the major products can vary. For example:
Oxidation: : Formation of corresponding carboxylic acids or ketones.
Reduction: : Formation of primary or secondary amines.
Substitution: : Formation of iodo derivatives or other halogen-substituted compounds.
Scientific Research Applications
This compound has diverse applications in scientific research due to its unique chemical properties:
Chemistry: : Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: : Investigated for its potential as a biochemical probe in enzyme inhibition studies.
Medicine: : Explored for its pharmacological activity, particularly in drug design targeting specific molecular pathways.
Industry: : Utilized in the development of specialized materials and chemical sensors.
Mechanism of Action
The mechanism by which 2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-methylacetamide exerts its effects involves interaction with specific molecular targets, such as:
Enzymes: : Inhibition or activation of enzyme activity through binding at the active site.
Receptors: : Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: : Involvement in cellular signaling pathways, leading to alterations in cell function.
Comparison with Similar Compounds
2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-methylacetamide can be compared with similar compounds to highlight its unique features:
Similar Compounds
2-{5-(Benzyloxy)-2,4-dichloroanilino}-N-methylacetamide.
2-{5-(Benzyloxy)-2,4-dichloro[(4-ethylphenyl)sulfonyl]anilino}-N-methylacetamide.
Uniqueness: : Its specific dichloro and sulfonyl substituents confer distinct reactivity and biological activity, making it stand out among structurally similar compounds.
Properties
IUPAC Name |
2-(2,4-dichloro-N-(4-methylphenyl)sulfonyl-5-phenylmethoxyanilino)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O4S/c1-16-8-10-18(11-9-16)32(29,30)27(14-23(28)26-2)21-13-22(20(25)12-19(21)24)31-15-17-6-4-3-5-7-17/h3-13H,14-15H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQDCVFXHYEOBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC)C2=CC(=C(C=C2Cl)Cl)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


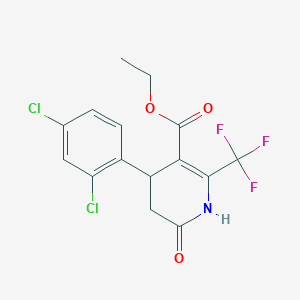
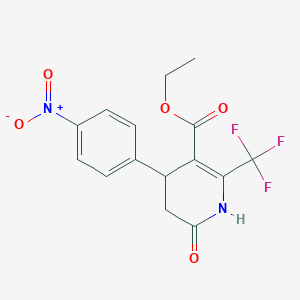
![(2E)-2-{[(4-phenoxyphenyl)amino]methylidene}-hexahydropyrrolo[2,1-b][1,3]thiazole-3,5-dione](/img/structure/B3128494.png)
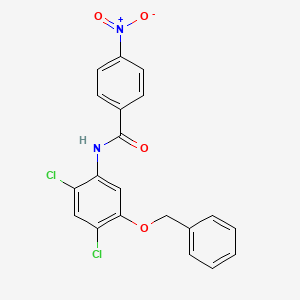
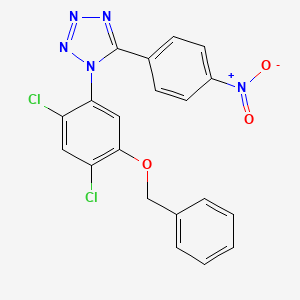
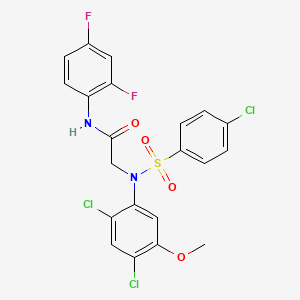
![N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-methylamine](/img/structure/B3128536.png)
![5-[2-(4-Methoxyphenyl)diazenyl]-2-methyl-4-phenylpyrimidine](/img/structure/B3128550.png)
![2-fluorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B3128555.png)
![5-[5-(tert-butyl)-1,3,4-oxadiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B3128560.png)
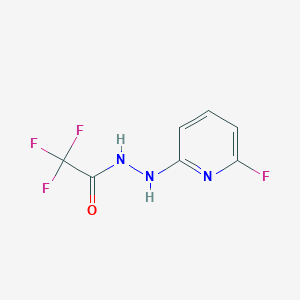
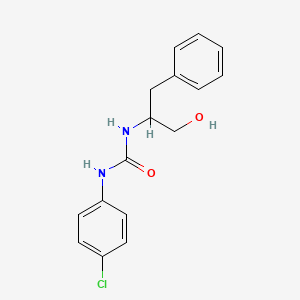
![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)propanamide](/img/structure/B3128593.png)

